molecular formula C10H10N4O2 B2929374 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2194909-97-0

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2929374
CAS No.: 2194909-97-0
M. Wt: 218.216
InChI Key: FHBDWIGAADELTG-UHFFFAOYSA-N
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Description

2-[1-(Furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to an azetidine ring substituted with a furan-2-carbonyl group. The furan-2-carbonyl moiety may contribute to hydrogen bonding or π-π stacking interactions, making it relevant for biological applications .

Properties

IUPAC Name

furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDWIGAADELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carboxylic acid or its derivatives.

    Formation of the 1,2,3-Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the design of functional materials, such as sensors or catalysts, due to its unique electronic properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the furan and azetidine rings can contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Azetidine-Triazole Core

2-(Azetidin-3-yl)-2H-1,2,3-triazole Hydrochloride
  • Structure : Lacks the furan-2-carbonyl substituent, retaining only the azetidine-triazole core.
  • Molecular Formula : C₅H₈N₄ (MW: 132.15) .
  • Key Differences : The absence of the furan-carbonyl group reduces molecular complexity and may diminish target-binding specificity. This simpler structure could exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
6h: 2-(2-Fluorophenyl)-3-(3,4,5-Trimethoxybenzoyl)-5-(3-Hydroxyazetidin-1-yl)-2H-1,2,3-triazole
  • Structure : Features a hydroxyazetidine group and a trimethoxybenzoyl substituent.
  • Molecular Formula : C₁₉H₂₀FN₃O₄ (MW: 373.38) .
  • Biological Activity: Demonstrates potent antitumor, anti-angiogenic, and antimetastatic effects in non-small cell lung cancer models. The hydroxyazetidine moiety may enhance aqueous solubility, while the trimethoxybenzoyl group could improve membrane permeability.
2-[1-(Oxane-4-Carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
  • Structure : Replaces furan-2-carbonyl with an oxane-4-carbonyl group.
  • Molecular Formula : C₁₁H₁₆N₄O₂ (MW: 236.27) .

Triazole Derivatives with Aromatic Substituents

2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde
  • Structure : Contains a phenyl group and an aldehyde substituent.
  • Biological Activity : Acts as an α-glycosidase inhibitor, with the aldehyde group forming hydrogen bonds with enzyme active sites .
  • Comparison: The aldehyde functionality in this compound contrasts with the furan-carbonyl group in the target molecule, which may engage in different non-covalent interactions.
4-Azido-2-(3,5-Dimethylphenyl)-5-(4-Nitrophenyl)-2H-1,2,3-triazole
  • Structure : Features nitro and dimethylphenyl substituents.
  • Crystallography : Exhibits C–H···O hydrogen bonding, forming inversion dimers in the crystal lattice .
  • Comparison : The electron-withdrawing nitro group may reduce electron density on the triazole ring, affecting reactivity compared to the electron-rich furan substituent.

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound Furan-2-carbonyl azetidine C₁₀H₁₁N₄O₂ 235.22 Balanced lipophilicity/H-bonding
6h 3-Hydroxyazetidine C₁₉H₂₀FN₃O₄ 373.38 High solubility, antitumor activity
2-(Azetidin-3-yl)-2H-1,2,3-triazole None C₅H₈N₄ 132.15 Low complexity, limited solubility
Oxane-4-carbonyl analog Oxane-4-carbonyl C₁₁H₁₆N₄O₂ 236.27 Increased steric bulk

Biological Activity

The compound 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a notable member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C12_{12}H14_{14}N4_4O2_2
Molecular Weight: 246.27 g/mol
CAS Number: 2175979-12-9

The compound consists of a triazole ring fused with an azetidine moiety and a furan carbonyl group. This unique structure is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Azetidine Ring: The reaction between furan-2-carboxylic acid and azetidine derivatives.
  • Triazole Formation: The cycloaddition reaction involving azides and alkynes or other suitable precursors under controlled conditions.

Anticancer Properties

Research indicates that triazole-containing compounds exhibit significant anticancer activity. For instance:

  • Mechanism of Action: Triazoles can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential, leading to cytochrome c release .
  • Cell Line Studies: In vitro studies have shown that derivatives of triazoles can effectively inhibit the proliferation of various cancer cell lines, such as HCT116 and MDA-MB-231, with IC50_{50} values ranging from 0.43 µM to 5.19 µM .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Broad Spectrum Activity: Compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi.
  • Mechanism: The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis in microbial cells.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of various 1,2,3-triazole derivatives on HCT116 cells. The lead compound exhibited an IC50_{50} value significantly lower than traditional chemotherapeutics, indicating enhanced potency against resistant cancer types .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications to the triazole structure improved the inhibitory concentration required for bacterial growth .

Data Table: Biological Activities of Triazole Derivatives

Compound NameActivity TypeTarget Cell LineIC50_{50} (µM)Reference
Triazole AAnticancerHCT1160.43
Triazole BAntimicrobialStaphylococcus aureus5.00
Triazole CAnticancerMDA-MB-2315.19

Q & A

What are the key synthetic strategies for preparing 2H-1,2,3-triazole derivatives like 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole?

Level: Basic
Answer:
The synthesis of 2H-1,2,3-triazole derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of the 1,4-disubstituted triazole core . For example, azetidine-containing precursors can be functionalized with furan-2-carbonyl groups via amide coupling reactions. Reaction optimization often includes solvent selection (e.g., DMF or THF), temperature control (room temperature to 80°C), and catalyst systems (e.g., CuSO₄·5H₂O with sodium ascorbate) . Purity is confirmed using elemental analysis (C, H, N), IR (amide C=O stretch at ~1650 cm⁻¹), and NMR (distinct azetidine and triazole proton signals) .

How can tautomeric forms (1H- vs. 2H-triazole) impact biological activity, and what methods distinguish them?

Level: Advanced
Answer:
Tautomerism between 1H- and 2H-triazole forms alters electronic properties and hydrogen-bonding capacity, directly influencing interactions with biological targets (e.g., glycosidases or kinases) . X-ray crystallography (using SHELX for refinement) is critical for resolving tautomeric states, as seen in studies of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, where the aldehyde group’s orientation confirmed the 2H-form . NMR data (e.g., downfield shifts of triazole protons) and computational modeling (DFT calculations) further support structural assignments .

What experimental approaches resolve contradictions in bioactivity data for structurally similar triazole derivatives?

Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., antifungal potency) may arise from impurities, assay conditions, or tautomerism. To address this:

  • Purity Validation: Use HPLC with UV detection (≥95% purity) and elemental analysis (deviation <0.4% for C/H/N) .
  • Tautomer-Specific Assays: Compare activity of isolated tautomers (e.g., via crystallization) in dose-response studies .
  • Enzyme Kinetics: Measure IC₅₀ values under standardized conditions (pH, temperature) to isolate structural effects .

How can computational modeling guide the design of triazole-based enzyme inhibitors?

Level: Advanced
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes by aligning the triazole core with active-site residues. For example:

  • Aldehyde-Containing Derivatives: The aldehyde group in 2H-triazole-4-carbaldehyde forms Schiff bases with lysine residues in glycosidases, as confirmed by docking and kinetic studies .
  • Substituent Effects: Bulky azetidine or furan groups are modeled for steric clashes/hydrophobic interactions. Free energy calculations (MM-GBSA) rank binding affinities .

What strategies optimize regioselectivity in triazole synthesis?

Level: Advanced
Answer:
Regioselectivity in CuAAC is influenced by:

  • Catalyst System: Copper(I) iodide favors 1,4-triazoles, while ruthenium catalysts yield 1,5-isomers .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance Cu(I) stabilization and reaction rates .
  • Substrate Design: Electron-withdrawing groups on alkynes (e.g., furan-2-carbonyl) direct regiochemistry .

How do structural modifications (e.g., azetidine vs. piperidine) affect metabolic stability?

Level: Advanced
Answer:
Smaller rings like azetidine improve metabolic stability by reducing CYP450-mediated oxidation. Comparative studies involve:

  • In Vitro Assays: Liver microsomal stability tests (e.g., t₁/₂ in human hepatocytes) .
  • LogP Measurements: Azetidine derivatives often exhibit lower lipophilicity, enhancing solubility and reducing off-target binding .

What crystallographic challenges arise in resolving triazole-containing structures, and how are they addressed?

Level: Advanced
Answer:
Challenges include low crystal quality, twinning, and weak diffraction. Solutions involve:

  • Cryocooling: Reduces radiation damage during data collection .
  • SHELX Refinement: Utilizes dual-space algorithms for partial structures and handles disordered solvent molecules .
  • High-Resolution Data: Synchrotron sources (λ = 0.7–1.0 Å) improve resolution for azetidine-triazole moieties .

How are structure-activity relationships (SAR) established for 2H-triazole derivatives?

Level: Advanced
Answer:
SAR studies require systematic variation of substituents:

  • Azetidine Modifications: Compare 3-substituted vs. 1-substituted azetidines in biological assays .
  • Furan vs. Thiophene: Swap heterocycles to assess π-π stacking or hydrogen-bonding effects .
  • Quantitative SAR (QSAR): Use CoMFA/CoMSIA models to correlate electronic descriptors (HOMO/LUMO) with activity .

What in vitro assays evaluate the cytotoxicity of triazole derivatives?

Level: Basic
Answer:

  • MTT Assay: Measures mitochondrial activity in mammalian cell lines (e.g., HEK293) after 48-hour exposure .
  • Hemolysis Test: Assesses membrane disruption using red blood cells (0.5% Triton X-100 as positive control) .

How is enzyme inhibition mechanism confirmed for aldehyde-containing triazoles?

Level: Advanced
Answer:

  • Schiff Base Trapping: Incubate inhibitor with enzyme and NaBH₄ to stabilize imine intermediates, followed by LC-MS detection .
  • Site-Directed Mutagenesis: Replace active-site lysine residues (e.g., K236 in α-glucosidase) to abolish inhibition .

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